molecular formula C16H19N5O3 B7852104 3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one

3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one

Cat. No.: B7852104
M. Wt: 329.35 g/mol
InChI Key: ZKNYNYOAGFOYHG-UHFFFAOYSA-N
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Description

The compound identified as “3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of “3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one” would typically involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The process would also involve stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often include controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

“3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one” include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks.

Uniqueness

“this compound” is unique due to its specific chemical structure and the resulting properties. This uniqueness can be highlighted by comparing its reactivity, stability, and applications with those of similar compounds.

Conclusion

Understanding “this compound” involves exploring its synthesis, reactions, applications, and mechanism of action. This compound holds significant potential in various scientific fields, making it a valuable subject of study.

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11(22)20-7-9-21(10-8-20)16-17-15(23)14(18-19-16)12-3-5-13(24-2)6-4-12/h3-6H,7-10H2,1-2H3,(H,17,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNYNYOAGFOYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=NN2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=NN2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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